An In-Depth Technical Guide to the Basic Properties of (1H-Indazol-7-yl)methanamine
An In-Depth Technical Guide to the Basic Properties of (1H-Indazol-7-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(1H-Indazol-7-yl)methanamine is a key building block in medicinal chemistry, valued for its versatile indazole scaffold. This guide provides a comprehensive technical overview of its core basic properties, including its structure, synthesis, basicity, protonation behavior, solubility, stability, and analytical characterization. By synthesizing theoretical principles with practical insights, this document serves as an essential resource for researchers leveraging this compound in drug discovery and development.
Introduction: The Significance of the Indazole Scaffold
Indazole and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole and is present in a variety of FDA-approved drugs.[2][3] The thermodynamic stability of the 1H-tautomer makes it the predominant form in most conditions.[2] (1H-Indazol-7-yl)methanamine, with its reactive aminomethyl side chain, is a valuable synthon for creating diverse chemical libraries for screening and lead optimization.[4] Understanding its fundamental basic properties is crucial for its effective utilization in the synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The structure of (1H-Indazol-7-yl)methanamine features a methanamine group attached to the 7-position of the 1H-indazole core. This seemingly simple arrangement gives rise to a molecule with distinct electronic and steric properties that govern its reactivity and intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [5] |
| Molecular Weight | 147.18 g/mol | [5] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | [5] |
| Predicted logP | 1.1451 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
Table 1: Key Physicochemical Properties of (1H-Indazol-7-yl)methanamine
Synthesis of (1H-Indazol-7-yl)methanamine
The synthesis of (1H-Indazol-7-yl)methanamine can be achieved through various synthetic routes, often involving the reduction of a suitable precursor. A common and effective strategy involves the reduction of 7-cyano-1H-indazole.
General Synthetic Workflow
Detailed Experimental Protocol: Reduction of 7-Cyano-1H-indazole
This protocol describes a representative method for the synthesis of (1H-Indazol-7-yl)methanamine via the reduction of 7-cyano-1H-indazole.
Materials:
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7-Cyano-1H-indazole
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Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and a hydrogen source
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Anhydrous tetrahydrofuran (THF) or a suitable solvent for catalytic hydrogenation
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Anhydrous diethyl ether
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Sodium sulfate (Na₂SO₄)
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Hydrochloric acid (HCl) in diethyl ether (for salt formation)
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Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (a molar excess) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Starting Material: Dissolve 7-cyano-1H-indazole in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching: After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
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Workup: Filter the resulting granular precipitate and wash it thoroughly with THF. Collect the filtrate and dry it over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure to obtain the crude (1H-Indazol-7-yl)methanamine. The product can be further purified by column chromatography on silica gel.
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Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt by dissolving it in anhydrous diethyl ether and adding a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration, washed with diethyl ether, and dried under vacuum.
Basicity and Protonation Behavior
The basicity of (1H-Indazol-7-yl)methanamine is a composite of the contributions from the three nitrogen atoms: the two in the indazole ring (N1 and N2) and the one in the aminomethyl side chain.
pKa Values and Basicity
The pKa of the indazole ring itself indicates it is a very weak base (pKa of the protonated form is approximately 1.31) and a weak acid (pKa of the neutral form is approximately 13.86).[5][6] This means that under physiological conditions, the indazole ring nitrogens are unlikely to be protonated.
| Ionizable Group | Predicted/Estimated pKa | Basicity |
| Indazole Ring (N1/N2) | ~1.3 (conjugate acid) | Very Weak Base |
| **Aminomethyl Group (-CH₂NH₂) ** | 9-10 (conjugate acid) | Moderately Basic |
Table 2: Estimated pKa Values and Basicity of Ionizable Groups in (1H-Indazol-7-yl)methanamine
Protonation Sites
At physiological pH, the aminomethyl group will be the primary site of protonation, existing predominantly as the ammonium cation. The indazole ring nitrogens will remain largely unprotonated.
Hydrogen Bonding and Intermolecular Interactions
The presence of both hydrogen bond donors (the N-H of the indazole ring and the -NH₂ of the aminomethyl group) and acceptors (the N2 of the indazole ring) allows (1H-Indazol-7-yl)methanamine to participate in a variety of intermolecular hydrogen bonding interactions. These interactions are critical in determining the compound's solid-state structure, solubility, and interactions with biological targets.
In the solid state, it is expected that the molecules will form an extended network of hydrogen bonds. The N-H of the indazole ring can act as a donor to the pyridinic N2 of a neighboring molecule, a common motif in indazole crystal structures.[8] The aminomethyl group can also participate in hydrogen bonding, both as a donor from its N-H bonds and potentially as an acceptor through the lone pair on the nitrogen.
Solubility Profile
The solubility of (1H-Indazol-7-yl)methanamine is dictated by the interplay of its hydrophobic indazole core and the hydrophilic aminomethyl group.
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Aqueous Solubility: The free base is expected to have limited solubility in water. However, its solubility is significantly enhanced in acidic aqueous solutions due to the formation of the protonated, and therefore more polar, ammonium salt.
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Organic Solvents: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexane is likely to be low.
A systematic approach to determining solubility, such as the shake-flask method, is recommended for obtaining precise quantitative data.
Stability and Degradation
Indazole derivatives are generally considered to be chemically stable.[3] However, like many organic molecules, (1H-Indazol-7-yl)methanamine can be susceptible to degradation under certain conditions.
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Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. High temperatures may lead to decomposition.
-
Photostability: Exposure to UV light could potentially lead to degradation, a common characteristic of aromatic compounds. Photostability testing according to ICH guidelines (Q1B) is recommended for drug development candidates.[9]
-
pH Stability: The compound is likely to be most stable in neutral to slightly acidic conditions. In strongly acidic or basic solutions, degradation pathways may become more significant.
Analytical Characterization
A suite of analytical techniques is employed for the comprehensive characterization of (1H-Indazol-7-yl)methanamine to confirm its identity, purity, and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons of the indazole ring, the methylene protons of the aminomethyl group, and the amine protons. The chemical shifts and coupling patterns are invaluable for structural confirmation.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for each of the eight carbon atoms in the molecule, further confirming the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ is typically observed.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule, including N-H stretching vibrations for the indazole and amine groups, and C=C and C=N stretching vibrations of the aromatic ring system.
Conclusion
(1H-Indazol-7-yl)methanamine is a foundational building block in medicinal chemistry with a rich set of basic properties that are critical to its application in drug discovery. Its moderate basicity, driven by the aminomethyl group, along with its capacity for hydrogen bonding, dictates its behavior in both chemical reactions and biological systems. A thorough understanding of its synthesis, stability, and analytical characterization, as outlined in this guide, is essential for any researcher aiming to harness the full potential of this versatile indazole derivative.
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